molecular formula C8H12O B7905703 2,6-Dimethyl-2-cyclohexen-1-one CAS No. 40790-56-5

2,6-Dimethyl-2-cyclohexen-1-one

Cat. No. B7905703
CAS RN: 40790-56-5
M. Wt: 124.18 g/mol
InChI Key: OBDPTOBECPVDMB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyl-2-cyclohexen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-2-cyclohexen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Complex Formation with Lithium Amides : The interaction between lithium amides and cyclohexene oxides, including derivatives of 2-cyclohexen-1-one, has been investigated. This research helps in understanding the formation of complexes in organometallic chemistry, which is crucial for various chemical synthesis processes (Hilmersson et al., 1997).

  • Catalysis in Chemical Reactions : A study on the catalysis of the addition of benzenethiol to 2-cyclohexen-1-one and its derivatives has been conducted. This provides insights into catalytic mechanisms and substrate specificity, which are important in developing efficient catalytic processes in organic chemistry (van Axel Castelli et al., 2000).

  • Electrochemical Reduction Studies : Research on the electrochemical reduction of 2-cyclohexen-1-one in various mediums has been performed. These studies are significant in understanding the electrochemical behaviors of organic compounds, which can have applications in battery technology and electrochemical sensors (Brillas & Ortiz, 1986).

  • Structural Analysis via X-ray Diffraction : The crystal structure of certain derivatives of 2-cyclohexen-1-one has been determined, contributing to the field of crystallography and material science. This research can aid in the development of new materials with specific properties (Shi et al., 2007).

  • Synthesis of Biologically Active Compounds : Studies have been conducted on the synthesis of compounds derived from 2-cyclohexen-1-one, which have potential biological activity. Such research is vital for the development of new pharmaceuticals and understanding of chemical-biological interactions (Gao et al., 2019).

properties

IUPAC Name

2,6-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6-4-3-5-7(2)8(6)9/h4,7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDPTOBECPVDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454883
Record name 2,6-dimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-2-cyclohexen-1-one

CAS RN

40790-56-5
Record name 2,6-dimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

19.6 g (0.35 mole) of freshly distilled acrolein is added dropwise at a maximum of 50° C., with ice-cooling, to a solution of 27.8 g (0.2 mole) of N-(3-pent-2-enyl)-pyrrolidine in 50 ml of benzene. After completion of the addition, the mixture is stirred overnight at room temperature; it is subsequently heated for 2 hours at 50°-55° C. and then concentrated by evaporation. The oil remaining is dissolved in 250 ml of 20% hydrochloric acid and the solution is stirred overnight. Extraction is then performed five times with ether; the combined extracts are dried over magnesium sulphate and the ether is distilled off. The crude 2,6-dimethyl-cyclohex-2-en-1-one remaining is purified by vacuum distillation. There is obtained 14.8 g (60% of theory) of 2,6-dimethyl-cyclohex-2-en-1-one, b.p. 62°-64° C./ 10 Torr.
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

26.1 g (0.168 mole) of N-(3-pent-2-enyl)-morpholine is slowly added dropwise to a solution, cooled to 0°, of 16.8 g (0.3 mole) of freshly distilled acrolein in 150 ml of dioxane, with the temperature rising to 5° C. After completion of the addition, stirring is maintained for half an hour with ice-cooling, and the mixture is then allowed to stand overnight. The solvent is afterwards evaporated off and the oil obtained as residue is dissolved in 120 ml of 20% aqueous hydrochloric acid. On stirring of the acidified solution at room temperature, there precipitates an oil which, after one to two days' stirring, is taken up in ether. The aqueous phase is extracted a further five times with ether. The combined ether phases are dried over magnesium sulphate and the ether is distilled off. There is obtained 18.5 g of crude 2,6-dimethyl-cyclohex-2-en-1-one in the form of oil, which yields, after distillation in a water-jet vacuum, 15.0 g of 2,6-dimethyl-cyclohex-2-en-1-one (72% of theory); b.p. 62°-63° C./ 10 Torr.
Quantity
26.1 g
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
30
Citations
S Takahashi, T Oritani, K Yamashita - Agricultural and biological …, 1987 - Taylor & Francis
( ± )-Methyl 1,3-dimethyl-2-oxo-3-cyclohexene-1-carboxylate (7) was synthesized from methyl propionate via Claisen condensation followed by Robinson annelation with acrolein. …
Number of citations: 9 www.tandfonline.com
C Kuroda, S Shimizu, T Haishima… - Bulletin of the Chemical …, 1993 - journal.csj.jp
Synthesis of 10-epi-frullanolide (3) is reported via the intramolecular cyclization of ω-formyl-α-trimethylsilylmethyl-α,β-unsaturated ester. The cyclization precursor, ethyl (Z)-5-(2-formyl-1,…
Number of citations: 16 www.journal.csj.jp
AS Kende, P Fludzinski, JH Hill - Journal of the American …, 1984 - ACS Publications
Condensations of tertiary conjugated enolates with a variety of polyhalogenated olefins were explored. Trichloroethylene led to (£)-1, 2-dichlorovinyl adducts which could be further …
Number of citations: 102 pubs.acs.org
BD Chong, YI Ji, SS Oh, JD Yang… - The Journal of Organic …, 1997 - ACS Publications
Methyl-substituted conjugate cyclohexenones have widely been used as useful building blocks in the construction of a variety of biologically and/or medicinally important natural …
Number of citations: 83 pubs.acs.org
JR Grierson - 1983 - open.library.ubc.ca
The work described in this thesis is devoted to three separate synthetic methods studies, which represent some past and current interests in our laboratory. In the first study, a …
Number of citations: 6 open.library.ubc.ca
WA Loughlin, MA McCleary - Synthesis, 2005 - thieme-connect.com
Novel bicyclo [n. 2.0] alkan-1-ols with incorporation of methyl substitution at the C6 bridgehead and C2 position on a six-member ring, and incorporation of methyl substitution at the C2 …
Number of citations: 2 www.thieme-connect.com
T Aysu, H Durak - The Journal of Supercritical Fluids, 2015 - Elsevier
Two thermochemical processes, namely supercritical liquefaction and slow pyrolysis, were used to produce bio-oils from Datura stramonium L. Liquefaction experiments were …
Number of citations: 48 www.sciencedirect.com
BM Trost, DE Keeley - Journal of the American Chemical Society, 1974 - ACS Publications
1 actions involve carbonium ions and are nonstereospecific,(2) the reactions are nonetheless highly stereoselective,(3) migrations to cyclohexyl carbon involve formation of an axial …
Number of citations: 34 pubs.acs.org
G Majetich, K Hull, AM Casares… - The Journal of Organic …, 1991 - ACS Publications
For several years we have studied the inter-and intra-molecular Michael reaction of allylsilanes. 2 In a future article we discuss the scope of intramolecular additions of allylsilanes to …
Number of citations: 44 pubs.acs.org
A Albini, E Fasani, A Sulpizio - Journal of the American Chemical …, 1984 - ACS Publications
On the basis of the correlation between fluorescence quenching and reaction quantum yield and of deuteration studies, it is shown that the photochemical reaction between 1, 4-…
Number of citations: 46 pubs.acs.org

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